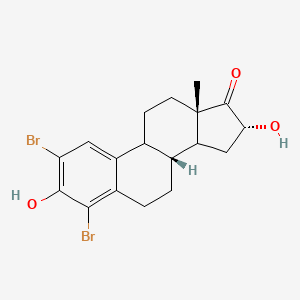
2,4-Dibromo-16alpha-hydroxyestrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-16alpha-hydroxyestrone is a synthetic derivative of estrone, a naturally occurring estrogen. This compound is characterized by the presence of two bromine atoms at the 2 and 4 positions and a hydroxyl group at the 16alpha position on the estrone backbone. It has a molecular formula of C18H20Br2O3 and a molecular weight of 444.16 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-16alpha-hydroxyestrone typically involves multi-step reactions. One common method includes the bromination of estrone to introduce bromine atoms at the 2 and 4 positions, followed by hydroxylation at the 16alpha position. The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in solvents like methanol, followed by hydroxylation using reagents like sodium hydroxide in aqueous pyridine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dibromo-16alpha-hydroxyestrone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 16alpha position can be oxidized to form ketones or aldehydes.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products:
Oxidation: Formation of 16-keto derivatives.
Reduction: Formation of 2,4-dihydroxyestrone.
Substitution: Formation of 2,4-diiodo-16alpha-hydroxyestrone.
Aplicaciones Científicas De Investigación
2,4-Dibromo-16alpha-hydroxyestrone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other brominated steroids and as a reagent in organic synthesis.
Biology: Studied for its effects on estrogen receptors and its potential role in modulating estrogenic activity.
Medicine: Investigated for its potential use in hormone replacement therapy and as a diagnostic marker for certain cancers.
Industry: Used in the development of pharmaceuticals and as a reference standard in analytical chemistry
Mecanismo De Acción
The mechanism of action of 2,4-Dibromo-16alpha-hydroxyestrone involves its interaction with estrogen receptors. The compound binds to estrogen receptors, modulating their activity and influencing the transcription of estrogen-responsive genes. This interaction can lead to various physiological effects, including the regulation of reproductive functions and the modulation of cell proliferation in estrogen-sensitive tissues .
Comparación Con Compuestos Similares
2,4-Dibromoestrone: Lacks the hydroxyl group at the 16alpha position.
16alpha-Hydroxyestrone: Lacks the bromine atoms at the 2 and 4 positions.
2,4-Diiodo-16alpha-hydroxyestrone: Similar structure but with iodine atoms instead of bromine
Uniqueness: 2,4-Dibromo-16alpha-hydroxyestrone is unique due to the presence of both bromine atoms and the hydroxyl group, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions with estrogen receptors and unique pathways in chemical synthesis .
Propiedades
Fórmula molecular |
C18H20Br2O3 |
|---|---|
Peso molecular |
444.2 g/mol |
Nombre IUPAC |
(8R,13S,16R)-2,4-dibromo-3,16-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H20Br2O3/c1-18-5-4-8-9(12(18)7-14(21)17(18)23)2-3-10-11(8)6-13(19)16(22)15(10)20/h6,8-9,12,14,21-22H,2-5,7H2,1H3/t8?,9-,12?,14-,18+/m1/s1 |
Clave InChI |
JTPNAPKUXFXZOQ-POOHPLPDSA-N |
SMILES isomérico |
C[C@]12CCC3[C@H](C1C[C@H](C2=O)O)CCC4=C(C(=C(C=C34)Br)O)Br |
SMILES canónico |
CC12CCC3C(C1CC(C2=O)O)CCC4=C(C(=C(C=C34)Br)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


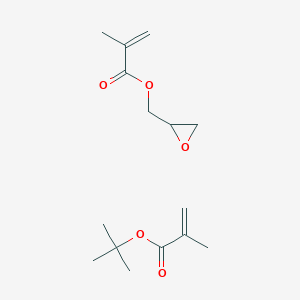
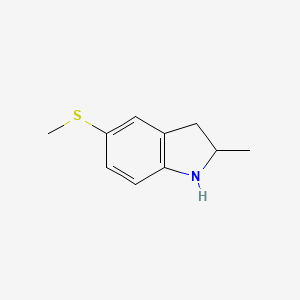


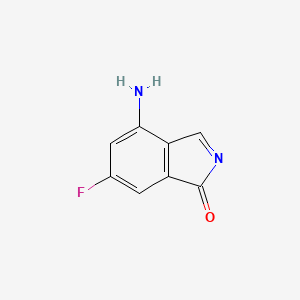
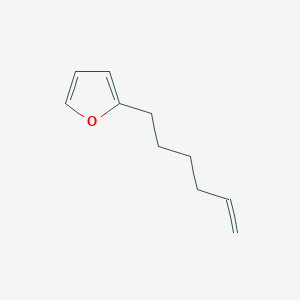
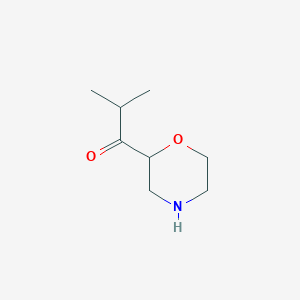
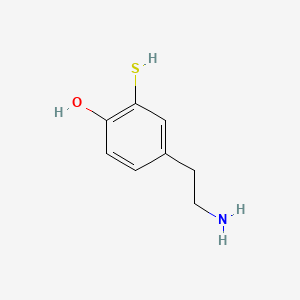
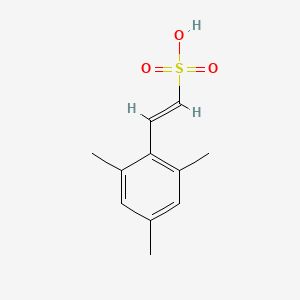
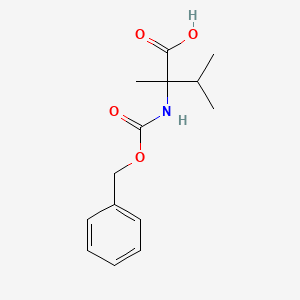

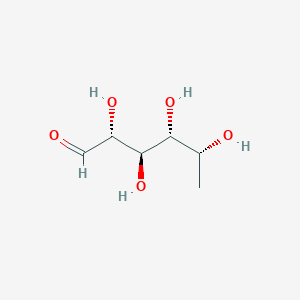
![Benzo[j]fluoranthene, 11-phenyl-](/img/structure/B12339122.png)
![(E)-[(2Z)-2-(hydroxymethylidene)-3-oxobutylidene]urea](/img/structure/B12339130.png)
